2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine
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Overview
Description
The compound “2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine” is a complex organic molecule. It is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as nucleic acids . This compound contains several functional groups, including a benzylpiperazinyl group, a methyl group, a nitro group, and a piperidinyl group .
Scientific Research Applications
Histamine H3 Receptor Ligands
Research has identified 2,4-diamino- and 2,4,6-triaminopyrimidine derivatives as potential ligands for human histamine H3 receptors (hH3Rs), emphasizing their role in the design of new therapeutic agents targeting central nervous system disorders. The study indicated that specific structural modifications, including the replacement of 4-methylpiperazino by N-benzylamine, could result in compounds with high hH3R affinity and selectivity, highlighting the importance of the pyrimidine core structure in determining receptor affinity and drug-likeness properties (Sadek et al., 2014).
Anticancer and Anti-Inflammatory Activities
Derivatives of pyrimidines, including those with piperazin-1-yl substituents, have been explored for their anticancer and anti-inflammatory potentials. These compounds have been evaluated for their ability to inhibit certain cellular processes and receptors that are implicated in cancer progression and inflammation, suggesting a promising avenue for the development of new therapeutic agents with dual activity profiles (Rahmouni et al., 2016).
Analgesic and Antiparkinsonian Activities
The synthesis and pharmacological evaluation of pyrimidine derivatives have led to the identification of compounds with significant analgesic and antiparkinsonian activities. These findings support the potential of such compounds in the treatment of pain and Parkinson's disease, highlighting the versatility of pyrimidine derivatives in addressing a broad spectrum of neurological conditions (Amr et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to targetProtein Kinase B (PKB or Akt) , a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been found to provide atp-competitive, nano-molar inhibitors with significant selectivity for inhibition of pkb over the closely related kinase pka . This suggests that 2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine may interact with its targets in a similar manner.
Biochemical Pathways
Compounds targeting pkb are known to affect thephosphatidylinositol-3 kinase (PI3K) signaling pathway , which plays a crucial role in cell proliferation and survival .
Pharmacokinetics
Related compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Compounds that inhibit pkb have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-methyl-5-nitro-6-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-17-19(27(28)29)20(25-10-6-3-7-11-25)23-21(22-17)26-14-12-24(13-15-26)16-18-8-4-2-5-9-18/h2,4-5,8-9H,3,6-7,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSRVYPATDYDPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)N4CCCCC4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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